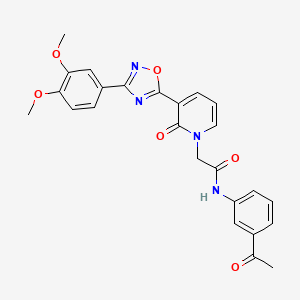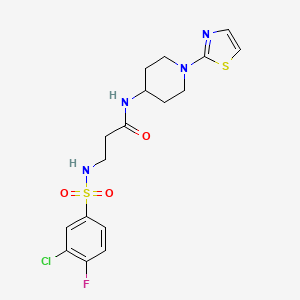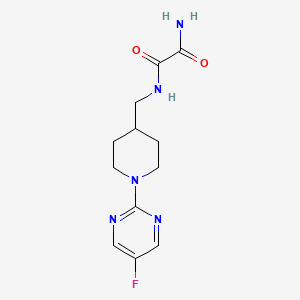
2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide, also known as PFI-3, is a chemical compound that has gained attention in the scientific community due to its potential as a selective inhibitor of the histone methyltransferase SETD7.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
A compound with a structure somewhat related to the query, described as a κ-opioid receptor (KOR) antagonist, shows high affinity for human, rat, and mouse KORs, indicating its potential application in the treatment of depression and addiction disorders. The detailed pharmacological characterization of this compound highlights its selective affinity and potential therapeutic benefits, which may extend to related compounds in scientific research applications (Grimwood et al., 2011).
Molecular Structure and Drug Design
Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarities, involves X-ray analysis and AM1 molecular orbital methods. This study provides insights into the conformational analysis and crystal structure, which are crucial for drug design and development. Understanding these molecular details aids in the design of novel antineoplastic agents, highlighting the significance of structural studies in scientific research applications (Banerjee et al., 2002).
Antiprotozoal Agents
A study on the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents shows the potential of such compounds in treating parasitic infections. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing new treatments for protozoal diseases (Ismail et al., 2004).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including reactions with N-nucleophiles, has been explored for antimicrobial applications. These studies provide a foundation for developing compounds with enhanced antimicrobial properties, highlighting the role of chemical synthesis in addressing microbial resistance and developing new therapeutic agents (Patel et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17-8-2-4-10-20(17)24-23(26)19-9-3-5-11-21(19)29-16-18-12-13-22(30-18)31(27,28)25-14-6-7-15-25/h2-5,8-13H,6-7,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZEJFAJQNMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)
![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)


![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)


![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

